Tetrapropylhydrazine
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Overview
Description
Tetrapropylhydrazine is an organic compound with the chemical formula ( \text{C}{12}\text{H}{28}\text{N}_2 ) It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylhydrazine can be synthesized through several methods. One common approach involves the reaction of propylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where propylamine and hydrazine hydrate are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the final product. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Tetrapropylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where one of the propyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazines depending on the reagent used.
Scientific Research Applications
Tetrapropylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrapropylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in organic synthesis and potentially in biological systems where it can interfere with cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals and other compounds is a key aspect of its activity.
Comparison with Similar Compounds
- Tetramethylhydrazine
- Tetraethylhydrazine
- Tetrazoles
Comparison: Tetrapropylhydrazine is unique due to its longer alkyl chains compared to tetramethylhydrazine and tetraethylhydrazine. This difference in chain length can influence its reactivity and solubility. Tetrazoles, on the other hand, are structurally different but share some chemical properties with hydrazines, such as the ability to form stable complexes and participate in various organic reactions. This compound’s unique structure makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
60678-69-5 |
---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1,1,2,2-tetrapropylhydrazine |
InChI |
InChI=1S/C12H28N2/c1-5-9-13(10-6-2)14(11-7-3)12-8-4/h5-12H2,1-4H3 |
InChI Key |
XKPVXZNDGXOCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)N(CCC)CCC |
Origin of Product |
United States |
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